REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][C:9]([NH2:11])=[O:10].[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[OH:21])([O-:14])=[O:13]>CC(C)=O>[C:9]([CH2:8][O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[N+:12]([O-:14])=[O:13])(=[O:10])[NH2:11] |f:0.1.2|
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 h
|
Duration
|
7 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.05N of sodium hydroxide solution
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)COC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |